molecular formula C12H21N B14412869 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine CAS No. 87143-81-5

2-(Hept-1-YN-1-YL)-1-methylpyrrolidine

Katalognummer: B14412869
CAS-Nummer: 87143-81-5
Molekulargewicht: 179.30 g/mol
InChI-Schlüssel: MAUDFOZOWWUZBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Hept-1-YN-1-YL)-1-methylpyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a heptynyl group at the second position and a methyl group at the first position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the alkylation of 1-methylpyrrolidine with a heptynyl halide under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by the addition of the heptynyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Hept-1-YN-1-YL)-1-methylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-(Hept-1-YN-1-YL)-1-methylpyrrolidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Hept-1-YN-1-YL)-1-methylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the heptynyl group and the pyrrolidine ring makes it a versatile compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

87143-81-5

Molekularformel

C12H21N

Molekulargewicht

179.30 g/mol

IUPAC-Name

2-hept-1-ynyl-1-methylpyrrolidine

InChI

InChI=1S/C12H21N/c1-3-4-5-6-7-9-12-10-8-11-13(12)2/h12H,3-6,8,10-11H2,1-2H3

InChI-Schlüssel

MAUDFOZOWWUZBU-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC#CC1CCCN1C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.